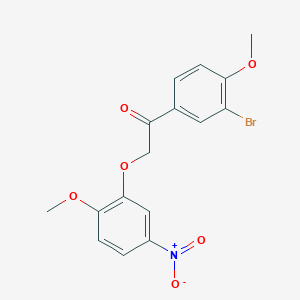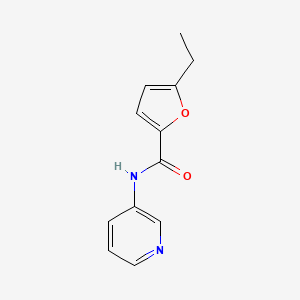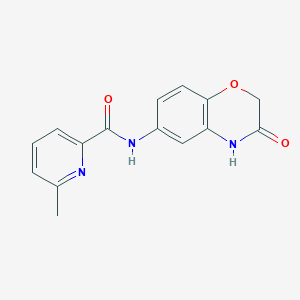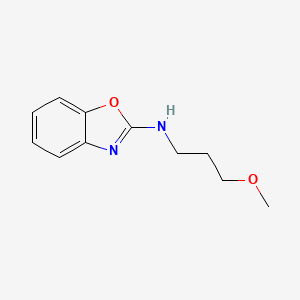
N-(2,4-difluorophenyl)-2,4,5-trimethylfuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-difluorophenyl)-2,4,5-trimethylfuran-3-carboxamide, commonly known as DFT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFT is a furan-based derivative that has been extensively studied for its unique chemical and biological properties.
Mécanisme D'action
The mechanism of action of DFT is not fully understood. However, studies have suggested that DFT acts by inhibiting the activity of certain enzymes and proteins in the body. DFT has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. Inhibition of HDACs by DFT leads to the accumulation of acetylated histones, which in turn leads to the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects
DFT has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that DFT induces cell cycle arrest and apoptosis in cancer cells. DFT has also been shown to inhibit the replication of certain viruses, including the human immunodeficiency virus (HIV). In animal studies, DFT has been shown to have anti-inflammatory effects and to reduce the severity of inflammatory bowel disease.
Avantages Et Limitations Des Expériences En Laboratoire
DFT has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. DFT is also soluble in a wide range of solvents, which makes it easy to handle in the lab. However, DFT has some limitations. It is relatively expensive compared to other compounds, which can limit its use in large-scale experiments. DFT also has low water solubility, which can limit its use in some biological assays.
Orientations Futures
There are several future directions for the study of DFT. One potential area of research is the development of DFT-based drugs for the treatment of cancer and viral infections. Another area of research is the synthesis of novel materials and polymers using DFT as a building block. Further studies are also needed to elucidate the mechanism of action of DFT and to explore its potential applications in other areas of science.
Conclusion
In conclusion, N-(2,4-difluorophenyl)-2,4,5-trimethylfuran-3-carboxamide, commonly known as DFT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFT has been extensively studied for its unique chemical and biological properties, including its potential use as an anticancer, antiviral, and anti-inflammatory agent. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DFT have been discussed in this paper.
Méthodes De Synthèse
The synthesis of DFT involves the reaction of 2,4-difluorobenzoyl chloride with 2,4,5-trimethylfuran-3-carboxylic acid in the presence of a base. The reaction yields DFT as a white crystalline solid with a melting point of 163-165°C. The purity of DFT can be enhanced by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
DFT has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, DFT has been evaluated for its anticancer, antiviral, and anti-inflammatory activities. In the field of materials science, DFT has been used as a building block for the synthesis of novel polymers and materials. DFT has also been studied for its potential use as a ligand in coordination chemistry.
Propriétés
IUPAC Name |
N-(2,4-difluorophenyl)-2,4,5-trimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO2/c1-7-8(2)19-9(3)13(7)14(18)17-12-5-4-10(15)6-11(12)16/h4-6H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOVCUZPDULRCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1C(=O)NC2=C(C=C(C=C2)F)F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-2,4,5-trimethylfuran-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-4-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]thiadiazole](/img/structure/B7538921.png)
![(4-Chloro-1-methylpyrrol-2-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B7538923.png)
![[4-[2-(Benzenesulfonyl)ethyl]piperazin-1-yl]-thiophen-2-ylmethanone](/img/structure/B7538934.png)

![4-[3-(4-Chlorophenyl)-5-oxo-1,2,4-oxadiazol-4-yl]butanenitrile](/img/structure/B7538973.png)

![N-[1-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]piperidin-4-yl]-2-methylbenzamide](/img/structure/B7538980.png)
![Methyl 3-[[ethyl-[2-(ethylamino)-2-oxoethyl]amino]methyl]benzoate](/img/structure/B7538981.png)
![1-(benzenesulfonyl)-N-[(2-fluorophenyl)methyl]piperidine-3-carboxamide](/img/structure/B7538987.png)
![N-[2-(azepan-1-yl)ethyl]-5-bromo-2-methoxybenzenesulfonamide](/img/structure/B7538993.png)
![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-1-(4-methoxypyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B7539004.png)
![1-(1,3-benzothiazol-2-yl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B7539007.png)

